Mal-amido-PEG9-acid

描述

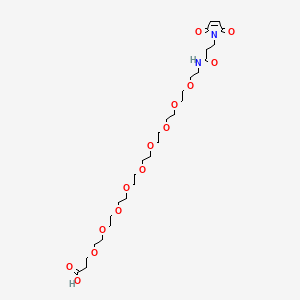

Structure

2D Structure

属性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48N2O14/c31-25(3-6-30-26(32)1-2-27(30)33)29-5-8-37-10-12-39-14-16-41-18-20-43-22-24-44-23-21-42-19-17-40-15-13-38-11-9-36-7-4-28(34)35/h1-2H,3-24H2,(H,29,31)(H,34,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHZWIACQTZJNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48N2O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the structure of Mal-amido-PEG9-acid?

An In-depth Technical Guide to Mal-amido-PEG9-acid: Structure, Properties, and Applications

Introduction to this compound

This compound is a heterobifunctional crosslinker integral to the fields of bioconjugation and drug development. As a PEGylated linker, it comprises a maleimide (B117702) group at one terminus, a carboxylic acid at the other, and a central hydrophilic spacer arm made of nine polyethylene (B3416737) glycol (PEG) units.[1] This specific architecture allows for the covalent and selective linkage of two different molecules. The maleimide group is highly reactive towards sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, while the terminal carboxylic acid can be activated to react with primary amines.[2]

The hydrophilic PEG chain significantly enhances the solubility of the linker and the resulting conjugate in aqueous media, which is a critical property for biological applications.[2] This improved solubility can help prevent the aggregation of conjugates, particularly when linking hydrophobic drug molecules.[] Consequently, this compound is a key component in the synthesis of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][]

Physicochemical Properties and Specifications

The physical and chemical properties of this compound are summarized below. These specifications are typical and may vary slightly between suppliers.

| Property | Data | Reference(s) |

| Synonyms | Maleimide-NH-PEG9-CH2CH2COOH | [1] |

| Molecular Formula | C₂₈H₄₈N₂O₁₄ | [1] |

| Molecular Weight | 636.69 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥95% | |

| Solubility | DMSO: 100 mg/mL (157.06 mM) | [1] |

| Storage Conditions | -20°C, stored under an inert gas (e.g., Nitrogen) | [1] |

Core Chemical Structure and Reactivity

The utility of this compound stems from its two distinct reactive groups, enabling sequential and controlled conjugation reactions.

Maleimide Group: Thiol-Reactive Moiety

The maleimide group contains an electrophilic carbon-carbon double bond that reacts specifically with nucleophilic sulfhydryl groups (thiols) via a Michael addition reaction.[4] This reaction is highly efficient and forms a stable covalent thioether bond.[5]

-

Optimal pH: The reaction is most selective for thiols within a pH range of 6.5 to 7.5.[4] At this pH, the reaction rate with thiols is approximately 1,000 times faster than with amines.[]

-

Reaction Conditions: The conjugation typically proceeds at room temperature for 2-4 hours or overnight at 4°C.[5]

Carboxylic Acid Group: Amine-Reactive Moiety

The terminal carboxylic acid is not intrinsically reactive towards amines. It must first be activated to form a more reactive intermediate.

-

Activation: Common activating agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[2][6]

-

Amide Bond Formation: Once activated, the linker readily reacts with primary amine groups to form a stable amide bond.[6] This reaction is fundamental for attaching the linker to E3 ligase ligands in PROTAC synthesis or to other amine-containing molecules.[6]

References

An In-depth Technical Guide to Mal-amido-PEG9-acid: Properties, Specifications, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-amido-PEG9-acid is a heterobifunctional linker molecule integral to the advancement of bioconjugation and drug delivery systems. Its unique architecture, featuring a maleimide (B117702) group at one terminus, a carboxylic acid at the other, and a nine-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for covalently linking molecules of interest. The maleimide group provides specific reactivity towards thiol moieties, commonly found in cysteine residues of proteins and peptides, while the carboxylic acid allows for conjugation to primary amines. The hydrophilic PEG chain enhances the solubility and bioavailability of the resulting conjugate, making this compound a valuable tool in the development of targeted therapies, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, specifications, and its application in contemporary biomedical research.

Chemical Properties and Specifications

The physicochemical properties of this compound are summarized in the tables below, providing a clear reference for its use in experimental design.

Table 1: General Properties

| Property | Value |

| Synonyms | Maleimide-NH-PEG9-CH2CH2COOH, Mal-amido-PEG9-COOH |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, and water |

Table 2: Chemical and Physical Specifications

| Specification | Value | Source |

| Molecular Formula | C28H48N2O14 | [1][2] |

| Molecular Weight | 636.69 g/mol | [1][2] |

| Purity | Typically ≥95% | [3] |

| CAS Number | 2112731-43-6 |

Table 3: Storage and Handling

| Condition | Recommendation | Source |

| Storage Temperature | -20°C | |

| Storage Conditions | Store under an inert atmosphere (e.g., nitrogen) to prevent degradation. | |

| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month. |

Experimental Protocols

The following are representative protocols for the synthesis, purification, and characterization of this compound and its conjugates. These are intended as a guide and may require optimization for specific applications.

Representative Synthesis of this compound

The synthesis of this compound involves a multi-step process, typically starting from a PEG derivative with amino and hydroxyl termini.

-

Protection of the Amine Terminus: The synthesis begins with a commercially available H2N-PEG9-OH. The primary amine is first protected, for example, with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions in subsequent steps.

-

Oxidation of the Hydroxyl Terminus: The terminal hydroxyl group is then oxidized to a carboxylic acid using a suitable oxidizing agent, such as a Jones reagent or TEMPO-mediated oxidation.

-

Deprotection of the Amine Terminus: The Boc protecting group is removed from the amine terminus under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield H2N-PEG9-COOH.

-

Maleimide Functionalization: The free amine is then reacted with a maleimide-containing reagent, such as N-succinimidyl 3-maleimidopropionate, in a suitable organic solvent (e.g., DMF or DMSO) with a non-nucleophilic base (e.g., triethylamine) to form the final this compound product.

Purification Protocol: High-Performance Liquid Chromatography (HPLC)

Purification of the final product is crucial to remove unreacted starting materials and byproducts. Reversed-phase HPLC is a common method for this purpose.

-

Column: A C18 stationary phase column is typically used.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

-

Gradient: A linear gradient from a low to high percentage of Mobile Phase B is employed to elute the product. The exact gradient will depend on the specific reaction mixture.

-

Detection: UV detection at 214 nm and 254 nm is commonly used to monitor the elution of the product.

-

Post-Purification: Fractions containing the purified product are collected, pooled, and lyophilized to obtain the final solid product.

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).

-

Analysis: Acquire 1H and 13C NMR spectra. The 1H NMR spectrum should show characteristic peaks for the maleimide protons (typically around 7.0 ppm), the PEG backbone (a broad multiplet around 3.5 ppm), and the methylene (B1212753) groups adjacent to the amide and acid functionalities. Integration of these peaks can confirm the structure and purity of the molecule.

-

-

Mass Spectrometry (MS):

-

Technique: Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight of the product.

-

Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile with a small amount of formic acid.

-

Analysis: The mass spectrum should show a prominent peak corresponding to the [M+H]+ or [M+Na]+ ion of this compound (expected m/z of approximately 637.70 for [M+H]+).

-

Signaling Pathways and Experimental Workflows

The utility of this compound is best understood through its role in constructing complex biomolecules. Below are diagrams illustrating its application in PROTAC-mediated protein degradation and a general workflow for its use in bioconjugation.

Caption: PROTAC-mediated protein degradation pathway.

The diagram above illustrates the mechanism of action for a Proteolysis Targeting Chimera (PROTAC). The PROTAC molecule, which incorporates a linker such as this compound, facilitates the formation of a ternary complex between a target protein of interest and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.

Caption: General workflow for bioconjugation using this compound.

This workflow outlines the key steps in utilizing this compound for bioconjugation. Following the synthesis and purification of the linker, it can be reacted with thiol- and amine-containing molecules. The resulting conjugate is then purified and analyzed to confirm successful conjugation and purity.

Conclusion

This compound is a powerful and versatile tool for researchers in the fields of chemistry, biology, and medicine. Its well-defined structure and bifunctional nature enable the precise construction of complex bioconjugates with enhanced physicochemical properties. This guide provides a foundational understanding of its properties, handling, and application, serving as a valuable resource for the design and execution of innovative research in drug development and beyond.

References

- 1. Maleimide Functionalized Poly(ε-caprolactone)-b-poly(ethylene glycol) (PCL-PEG-MAL): Synthesis, Nanoparticle Formation, and Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KR100512483B1 - Novel Preparation method of PEG-maleimide PEG derivatives - Google Patents [patents.google.com]

- 3. Heterobifunctional Maleimide PEGs from JenKem Technology [jenkemusa.com]

An In-depth Technical Guide to the Mechanism of Action of Mal-amido-PEG9-acid in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of Mal-amido-PEG9-acid, a heterobifunctional crosslinker pivotal in the field of bioconjugation. We will delve into the core chemistry, reaction kinetics, stability, and practical applications, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding for researchers, scientists, and drug development professionals.

Core Chemistry: The Thiol-Maleimide Michael Addition

The primary mechanism of action of this compound in bioconjugation is the highly specific and efficient reaction between its maleimide (B117702) group and a thiol (sulfhydryl) group. This reaction, a Michael addition, forms a stable covalent thioether bond.[1][2]

The maleimide group features a carbon-carbon double bond within a five-membered ring, rendered electron-deficient by the two adjacent carbonyl groups. This makes it an excellent Michael acceptor. The thiol group, typically from a cysteine residue on a protein or peptide, acts as the nucleophilic Michael donor. The reaction is most efficient within a pH range of 6.5 to 7.5.[3] In this range, a sufficient concentration of the more nucleophilic thiolate anion (R-S⁻) is present to initiate the attack on the maleimide double bond, while minimizing competing side reactions such as the reaction with amines.[3]

The reaction proceeds rapidly under mild, physiological conditions, making it ideal for modifying sensitive biomolecules without denaturation.

Caption: The Michael addition reaction between a thiol group and the maleimide of this compound.

The Role of the PEG9 Linker and Acid Terminus

This compound is a heterobifunctional linker, meaning it possesses two different reactive groups. The polyethylene (B3416737) glycol (PEG) spacer, consisting of nine ethylene (B1197577) glycol units, imparts several beneficial properties to the bioconjugate:

-

Increased Hydrophilicity: The PEG chain enhances the water solubility of the conjugate, which is particularly advantageous when working with hydrophobic drugs or proteins.

-

Reduced Immunogenicity: PEGylation can shield the biomolecule from the host's immune system, reducing its immunogenic potential.

-

Improved Pharmacokinetics: The increased hydrodynamic volume of the PEGylated molecule can reduce renal clearance, thereby extending its circulation half-life.

-

Flexible Spacer: The PEG9 linker provides a flexible spacer arm, which can minimize steric hindrance between the conjugated molecules, preserving their biological activity.

The terminal carboxylic acid group provides a second site for conjugation. This allows for a two-step, orthogonal conjugation strategy. For example, the maleimide group can first be reacted with a thiol-containing protein. Subsequently, the carboxylic acid can be activated (e.g., using EDC/NHS chemistry) to react with a primary amine on a second molecule.[2]

Quantitative Data

The efficiency and stability of the bioconjugation reaction are critical for the development of robust and effective therapeutics and research tools. Below are tables summarizing key quantitative parameters for the maleimide-thiol conjugation.

Table 1: Reaction Conditions and Efficiency

| Parameter | Optimal Range/Value | Notes |

| pH | 6.5 - 7.5 | Balances thiol reactivity and minimizes maleimide hydrolysis. |

| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used to slow down the reaction and minimize side reactions. |

| Molar Ratio (Maleimide:Thiol) | 5:1 to 20:1 | An excess of the maleimide reagent is often used to drive the reaction to completion. |

| Reaction Time | 1 - 4 hours | Typically sufficient for near-complete conjugation. Reaction progress can be monitored chromatographically. |

| Conjugation Efficiency | Often > 90% | Highly dependent on specific reaction conditions and the nature of the biomolecule. |

Table 2: Stability of the Thioether Bond

| Condition | Stability | Notes |

| Physiological pH (7.4) | Generally stable | The thioether bond is considered stable under physiological conditions. |

| High pH (>8.0) | Susceptible to hydrolysis | The succinimide (B58015) ring can open, though the thioether bond itself remains. |

| Presence of excess thiols (e.g., glutathione) | Potential for retro-Michael reaction and thiol exchange | This can lead to deconjugation, especially for certain maleimide derivatives. |

| Storage | Stable at -20°C to -80°C when lyophilized or in appropriate buffers. | Repeated freeze-thaw cycles should be avoided. |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

General Protocol for Protein Conjugation with this compound

This protocol describes the conjugation of a thiol-containing protein with this compound.

Materials:

-

Thiol-containing protein (e.g., a protein with an accessible cysteine residue)

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 1 mM EDTA.

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching Solution: 1 M N-acetylcysteine or L-cysteine in water.

-

Purification system (e.g., size-exclusion chromatography column, dialysis cassette)

Procedure:

-

Protein Preparation:

-

Dissolve the thiol-containing protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

-

If the protein's cysteine residues are in disulfide bonds, they must be reduced. Add a 10- to 20-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). Incubate for 30-60 minutes at room temperature.

-

Remove the reducing agent using a desalting column or dialysis, exchanging the buffer with fresh, degassed Conjugation Buffer.

-

-

This compound Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. Protect the reaction from light.

-

-

Quenching the Reaction:

-

To stop the reaction, add the Quenching Solution to a final concentration of 1-10 mM. Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove unreacted this compound and quenching reagent using size-exclusion chromatography (SEC) or dialysis. The choice of method will depend on the size of the protein and the scale of the reaction.

-

-

Characterization:

-

Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight.

-

Use mass spectrometry to confirm the conjugation and determine the degree of labeling.

-

Two-Step Sequential Bioconjugation

This protocol outlines the conjugation of two different molecules using the heterobifunctional nature of this compound.

Step 1: Reaction of Maleimide with a Thiol-Containing Molecule (as described in Protocol 4.1)

Step 2: Activation of the Carboxylic Acid and Reaction with an Amine-Containing Molecule

Materials:

-

Purified maleimide-reacted conjugate from Step 1.

-

Amine-containing molecule.

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.

-

N-hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Quenching Solution: 1 M Tris-HCl, pH 8.0.

Procedure:

-

Buffer Exchange:

-

Exchange the buffer of the purified maleimide-reacted conjugate to the Activation Buffer.

-

-

Activation of the Carboxylic Acid:

-

Add a 5-fold molar excess of NHS followed by a 5-fold molar excess of EDC to the conjugate solution.

-

Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.

-

-

Conjugation to the Amine-Containing Molecule:

-

Immediately add the amine-containing molecule to the activated conjugate solution. A 10-fold molar excess of the amine-containing molecule over the starting conjugate is recommended.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 50 mM. Incubate for 15 minutes.

-

-

Purification of the Final Conjugate:

-

Purify the final conjugate using an appropriate chromatography method (e.g., SEC, ion-exchange) to remove excess reagents and byproducts.

-

Mandatory Visualizations

Caption: A typical experimental workflow for conjugating a protein with this compound.

References

The Pivotal Role of the PEG9 Spacer in Mal-amido-PEG9-acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule connecting the targeting moiety to the payload is of paramount importance. The Mal-amido-PEG9-acid linker is a heterobifunctional molecule meticulously designed for bioconjugation. It comprises a maleimide (B117702) group for thiol-selective conjugation, a stable amide bond, a terminal carboxylic acid for further functionalization or payload attachment, and a central nine-unit polyethylene (B3416737) glycol (PEG) spacer. This technical guide will provide an in-depth analysis of the core functionalities of this linker, with a specific focus on the critical role of the PEG9 spacer in influencing the overall physicochemical and pharmacokinetic properties of the resulting bioconjugate.

The fundamental structure of this compound, with a molecular weight of 636.69 g/mol [1][2], is engineered to offer a balance of reactivity, stability, and favorable biological attributes. The maleimide group facilitates covalent bond formation with sulfhydryl groups present in cysteine residues of proteins, while the terminal acid group provides a handle for conjugation to a payload. The amide linkage enhances the stability of the molecule. However, it is the hydrophilic and flexible PEG9 spacer that largely dictates the solubility, stability, and in vivo behavior of the entire ADC construct.[3][4][5]

The Multifaceted Role of the PEG9 Spacer

The incorporation of a polyethylene glycol (PEG) spacer into ADC linkers is a strategic approach to overcome several challenges in drug development, primarily related to the hydrophobicity of cytotoxic payloads. The PEG9 spacer, with its nine ethylene (B1197577) glycol units, imparts a range of beneficial properties to the this compound linker and the subsequent bioconjugate.

Enhancing Solubility and Stability

Modulating Pharmacokinetics

A key advantage of PEGylation is the significant improvement in the pharmacokinetic (PK) profile of the bioconjugate. The PEG9 spacer increases the hydrodynamic radius of the ADC, which in turn reduces renal clearance and prolongs its circulation half-life. This extended circulation time leads to increased overall exposure of the tumor to the therapeutic agent.

Quantitative studies comparing different PEG spacer lengths have shown a clear trend: as the PEG chain length increases, clearance decreases and the area under the curve (AUC), a measure of total drug exposure, increases. This effect tends to plateau around a length of 8 PEG units.

Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetic Parameters

| Linker | Clearance (mL/day/kg) | Mean Residence Time (hours) | AUC (h*µg/mL) |

| No PEG | ~15 | - | - |

| PEG2 | ~10 | 100 | 3,500 |

| PEG4 | ~7 | 160 | 5,600 |

| PEG8 | ~5 | 280 | 9,800 |

| PEG12 | ~5 | 280 | 10,000 |

Data compiled from comparative studies on ADCs with varying PEG linker lengths.

Based on this data, it can be inferred that a this compound linker would yield an ADC with a favorable pharmacokinetic profile, characterized by a low clearance rate and high exposure, comparable to that of linkers with PEG8 and PEG12 spacers.

Enabling Higher Drug-to-Antibody Ratios (DAR)

The ability to attach a higher number of drug molecules per antibody without inducing aggregation is a significant advantage in ADC design. Hydrophilic PEG linkers, like this compound, facilitate the development of potent ADCs with DARs of 8 or even higher. This is often not achievable with purely hydrophobic linkers due to solubility issues. A higher DAR can lead to a greater therapeutic potency, potentially enhancing the cell-killing efficacy by 10 to 100-fold in vivo.

Reducing Immunogenicity and Off-Target Toxicity

The PEG9 spacer can also contribute to a better safety profile for the ADC. By masking the cytotoxic payload and potentially immunogenic epitopes on the antibody, the PEG chain can reduce the risk of the ADC being recognized and neutralized by the immune system. This "stealth" effect also helps to minimize non-specific uptake of the ADC by healthy cells, thereby reducing off-target toxicity.

Experimental Protocols

Detailed methodologies are essential for the synthesis and characterization of ADCs utilizing the this compound linker. The following are representative protocols for key experimental procedures.

Maleimide-Thiol Bioconjugation

This protocol outlines the covalent attachment of the this compound linker (pre-conjugated to a payload) to a thiol-containing biomolecule, such as a monoclonal antibody with reduced interchain disulfides.

Materials:

-

Thiol-containing monoclonal antibody (mAb)

-

This compound-payload conjugate

-

Reaction Buffer: Degassed Phosphate Buffered Saline (PBS), pH 7.0-7.5

-

Reducing Agent (optional, for mAb reduction): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: N-acetylcysteine

-

Organic Co-solvent (if needed): Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

Procedure:

-

Antibody Preparation (if necessary): To expose cysteine residues, the mAb may need to be partially reduced. Dissolve the mAb in the reaction buffer at a concentration of 1-10 mg/mL. Add a 50-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. Remove excess TCEP using a desalting column.

-

Drug-Linker Preparation: Dissolve the this compound-payload conjugate in DMSO or DMF to create a stock solution.

-

Conjugation Reaction: Add the drug-linker stock solution to the prepared antibody solution. A 10-20 fold molar excess of the drug-linker is a common starting point. The final concentration of the organic co-solvent should be kept to a minimum (typically <10%) to avoid denaturation of the antibody.

-

Incubation: Gently mix the reaction and incubate at room temperature for 2 hours or overnight at 4°C, protected from light.

-

Quenching: Add a molar excess of N-acetylcysteine to quench any unreacted maleimide groups.

-

Purification: Purify the resulting ADC from unreacted drug-linker and other impurities using size-exclusion chromatography (SEC) or dialysis.

Characterization of the Antibody-Drug Conjugate

a) Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy

This method provides a simple and rapid determination of the average DAR.

Procedure:

-

Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the cytotoxic payload.

-

Determine the concentration of the antibody and the payload using the Beer-Lambert law (A = εcl), with the known molar extinction coefficients (ε) of the antibody and the payload.

-

Calculate the average DAR by dividing the molar concentration of the payload by the molar concentration of the antibody.

b) Analysis of DAR Distribution by Hydrophobic Interaction Chromatography (HIC)-HPLC

HIC is a powerful technique for determining the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.) in a cysteine-linked ADC preparation.

Materials:

-

HIC-HPLC system with a suitable HIC column (e.g., Butyl-NPR).

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

-

Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

Procedure:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the purified ADC sample (typically 1 mg/mL).

-

Elute the ADC species using a descending salt gradient (from 100% A to 100% B). Species with higher DARs are more hydrophobic and will elute later.

-

Monitor the elution profile at 280 nm.

-

Calculate the average DAR by determining the weighted average of the peak areas corresponding to each DAR species.

c) Confirmation of Conjugation and Mass Determination by Mass Spectrometry

Mass spectrometry (MS) is used to confirm the successful conjugation and to determine the exact mass of the different ADC species.

Procedure:

-

The ADC sample can be analyzed in its intact form or after reduction to separate the light and heavy chains.

-

Liquid chromatography is often coupled with mass spectrometry (LC-MS) to separate the different species before mass analysis.

-

The mass difference between the unconjugated antibody (or its subunits) and the conjugated species will correspond to the mass of the attached drug-linker molecules.

Visualizing the Process: Diagrams

To better illustrate the concepts described, the following diagrams have been generated using the Graphviz DOT language.

Caption: Mechanism of action of an ADC with a PEG9 spacer.

Caption: Experimental workflow for ADC synthesis and characterization.

Conclusion

The this compound linker is a sophisticated chemical tool designed to optimize the performance of targeted therapies like ADCs. The integral PEG9 spacer plays a critical role in this optimization by enhancing the solubility and stability of the bioconjugate, which is particularly important when working with hydrophobic payloads. Furthermore, the PEG9 spacer favorably modulates the pharmacokinetic profile of the ADC, leading to a longer circulation half-life and increased tumor exposure. These properties collectively contribute to the potential for a wider therapeutic window, with improved efficacy and a better safety profile. The rational design of linkers, with careful consideration of the length and nature of the spacer, is a key strategy in the continued advancement of antibody-drug conjugates and other targeted biotherapeutics.

References

Mal-amido-PEG9-acid: An In-depth Technical Guide to a Versatile Heterobifunctional Crosslinker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-amido-PEG9-acid is a heterobifunctional crosslinker that has emerged as a critical tool in the field of bioconjugation, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its unique architecture, featuring a thiol-reactive maleimide (B117702) group and an amine-reactive carboxylic acid, connected by a hydrophilic nine-unit polyethylene (B3416737) glycol (PEG) spacer, offers researchers a versatile platform for the precise and efficient linkage of biomolecules. This guide provides a comprehensive overview of the core properties, applications, and experimental considerations for utilizing this compound in advanced bioconjugation strategies.

The maleimide terminus facilitates the covalent attachment to sulfhydryl groups, commonly found in cysteine residues of proteins and peptides, through a Michael addition reaction. This reaction is highly selective and proceeds efficiently under mild physiological conditions. The carboxylic acid terminus, on the other hand, can be activated to form a stable amide bond with primary amines, such as those on the side chain of lysine (B10760008) residues. The intervening PEG9 linker enhances the solubility and stability of the resulting conjugate, reduces potential immunogenicity, and provides a flexible spacer arm to mitigate steric hindrance between the conjugated molecules.

Core Properties and Specifications

A clear understanding of the physicochemical properties of this compound is essential for its effective application. These properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C28H48N2O14 |

| Molecular Weight | 636.69 g/mol |

| CAS Number | 2112731-43-6 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (up to 100 mg/mL), DMF, and water |

| Purity | Typically ≥95% |

| Spacer Arm Length | The PEG9 chain provides a significant, flexible spacer. |

| Reactive Groups | Maleimide (reacts with thiols), Carboxylic Acid (reacts with amines) |

| Storage | Store at -20°C, protected from moisture. Stock solutions can be stored at -80°C for up to 6 months. |

Reaction Mechanisms and Pathways

The utility of this compound lies in its two distinct reactive moieties, which allow for sequential or orthogonal conjugation strategies.

Maleimide-Thiol Conjugation

The maleimide group reacts with a thiol group (sulfhydryl, -SH) via a Michael addition reaction to form a stable thioether bond. This reaction is highly specific for thiols within a pH range of 6.5 to 7.5. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines[1][2].

Caption: Maleimide-Thiol Conjugation Pathway.

Carboxylic Acid-Amine Conjugation

The terminal carboxylic acid can be coupled to a primary amine (-NH2) to form a stable amide bond. This reaction requires activation of the carboxyl group, commonly achieved using carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. The activation step is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the amine is favored at a more neutral to slightly basic pH (7.0-8.5)[3][4].

Caption: Carboxylic Acid-Amine Conjugation Pathway.

Quantitative Data on Conjugation Reactions

The efficiency and kinetics of the conjugation reactions are critical for successful bioconjugate synthesis. The following tables summarize key quantitative parameters.

Table 1: Maleimide-Thiol Conjugation Parameters

| Parameter | Value/Range | Notes |

| Optimal pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability. |

| Reaction Time | 30 min - 2 hours | Can vary depending on the concentration and reactivity of the thiol. |

| Molar Excess of Maleimide | 2:1 to 20:1 | A molar excess is often used to drive the reaction to completion. |

| Conjugation Efficiency | >80% | Can be achieved with optimized conditions. |

| Bond Stability (Thioether) | Susceptible to retro-Michael reaction, especially in the presence of other thiols. Ring-opening of the succinimide (B58015) can lead to a more stable product with a half-life of over 2 years. |

Table 2: Carboxylic Acid-Amine Conjugation Parameters (EDC/NHS Chemistry)

| Parameter | Value/Range | Notes |

| Activation pH (EDC/NHS) | 4.5 - 6.0 | Optimal for the formation of the NHS ester intermediate. |

| Coupling pH (to Amine) | 7.0 - 8.5 | Facilitates the nucleophilic attack by the unprotonated amine. |

| Reaction Time (Activation) | ~15 minutes | The NHS ester intermediate is formed relatively quickly. |

| Reaction Time (Coupling) | 2 hours to overnight | Dependent on the reactivity of the amine. |

| Molar Excess of EDC/NHS | 10:1 (EDC:Sulfo-NHS) | A common starting point, but may require optimization. |

| Conjugation Efficiency | Variable | Highly dependent on the specific biomolecules and reaction conditions. |

| Bond Stability (Amide) | Highly stable | Amide bonds are generally very stable under physiological conditions. |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are representative protocols for its use in ADC and PROTAC synthesis.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines a two-step process where a drug is first conjugated to the carboxylic acid terminus of this compound, followed by conjugation of the maleimide-functionalized drug-linker to a thiol-containing antibody.

Step 1: Conjugation of Drug to this compound

-

Activation of Carboxylic Acid: Dissolve this compound in anhydrous DMF or DMSO. Add EDC (e.g., 1.5 equivalents) and NHS (e.g., 1.5 equivalents). Stir the reaction at room temperature for 15-30 minutes to form the NHS-activated linker.

-

Coupling to Amine-Containing Drug: Dissolve the amine-containing drug in a suitable solvent. Add the activated linker solution to the drug solution. Stir the reaction at room temperature for 2 hours to overnight.

-

Purification: Purify the maleimide-functionalized drug-linker conjugate using reverse-phase HPLC.

Step 2: Conjugation to Antibody

-

Antibody Preparation: If necessary, reduce the interchain disulfide bonds of the antibody to generate free thiol groups. This can be achieved by treating the antibody with a reducing agent like DTT or TCEP. If using DTT, it must be removed prior to the addition of the maleimide-linker. TCEP does not require removal.

-

Conjugation Reaction: Dissolve the purified maleimide-functionalized drug-linker in a suitable buffer (e.g., PBS, pH 7.2). Add the drug-linker solution to the thiol-containing antibody solution (typically at a molar ratio of 5:1 to 10:1 drug-linker to antibody).

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

-

Purification of ADC: Remove unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

Protocol 2: Synthesis of a PROTAC

This protocol describes the sequential conjugation of a target protein ligand and an E3 ligase ligand to this compound.

-

First Coupling Reaction (e.g., to E3 Ligase Ligand):

-

Activate the carboxylic acid of this compound using EDC and NHS as described in the ADC protocol.

-

React the activated linker with an amine-functionalized E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or pomalidomide).

-

Purify the resulting maleimide-PEG-E3 ligase ligand conjugate.

-

-

Second Coupling Reaction (to Target Protein Ligand):

-

React the purified maleimide-PEG-E3 ligase ligand conjugate with a thiol-functionalized target protein ligand (warhead).

-

Incubate at room temperature in a suitable buffer (pH 6.5-7.5) for 1-2 hours.

-

-

Final Purification: Purify the final PROTAC molecule using reverse-phase HPLC.

Caption: Workflow for PROTAC Synthesis.

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker that offers a reliable means of conjugating diverse biomolecules. Its well-defined structure, featuring a hydrophilic PEG9 spacer and orthogonal reactive groups, provides researchers with precise control over the design and synthesis of complex bioconjugates. A thorough understanding of its chemical properties, reaction kinetics, and stability, as outlined in this guide, is paramount for the successful development of innovative therapeutics and research tools. By carefully optimizing reaction conditions and purification strategies, scientists can harness the full potential of this compound to advance the fields of drug delivery, diagnostics, and proteomics.

References

Applications of PEGylated Linkers in Proteomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of proteomics, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to proteins, a process known as PEGylation, has emerged as a important strategy to enhance the therapeutic and diagnostic potential of proteins. PEGylated linkers, the molecular bridges that facilitate this conjugation, offer a versatile toolkit for researchers to modulate the physicochemical properties of proteins. Their inherent hydrophilicity, biocompatibility, and tunable nature make them invaluable for a wide range of applications, from improving drug pharmacokinetics to enabling advanced proteomic analyses.[1][2][3] This technical guide provides a comprehensive overview of the core applications of PEGylated linkers in proteomics, complete with detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

The addition of PEG linkers to proteins can significantly increase their hydrodynamic radius, which in turn reduces renal clearance and extends their circulation half-life.[1][4] Furthermore, the hydrophilic PEG chains can create a protective hydration shell around the protein, shielding it from proteolytic degradation and reducing its immunogenicity. These properties are not only crucial for the development of protein-based therapeutics but also offer advantages in various proteomic workflows by improving protein solubility and stability.

This guide will delve into the practical applications of PEGylated linkers in key areas of proteomics, including their use as cross-linkers for studying protein-protein interactions, their role in simplifying mass spectrometry analysis through the use of cleavable linkers, and their application in targeted proteomics and the study of signaling pathways.

Core Applications and Methodologies

Cross-Linking Mass Spectrometry (XL-MS) for Structural and Interaction Proteomics

Cross-linking mass spectrometry (XL-MS) is a powerful technique for elucidating the three-dimensional structure of proteins and mapping protein-protein interactions. PEGylated cross-linkers, with their defined spacer arms and increased hydrophilicity, have become instrumental in this field.

-

Increased Hydrophilicity: The PEG spacer arm enhances the water solubility of the cross-linker and the resulting cross-linked complexes, which is particularly beneficial for studying membrane proteins or large protein complexes that are prone to aggregation.

-

Improved Accessibility: The flexible nature of the PEG chain allows the reactive groups of the cross-linker to access a wider range of potential reaction sites on the protein surface.

-

Reduced Non-specific Interactions: The biocompatible nature of PEG can help to minimize non-specific binding of the cross-linker to surfaces or other proteins.

-

Defined Spacer Lengths: Commercially available PEGylated cross-linkers come in a variety of discrete lengths, allowing for precise distance constraints to be determined in structural studies.

This protocol describes the use of a membrane-permeable, MS-cleavable PEGylated cross-linker for in-vivo cross-linking of proteins in cultured cells.

Materials:

-

Cultured mammalian cells (e.g., HEK293)

-

Membrane-permeable, MS-cleavable PEGylated cross-linker (e.g., azide-tagged, acid-cleavable disuccinimidyl bis-sulfoxide with a PEG spacer)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

-

Affinity resin for enrichment (e.g., streptavidin beads if a biotin (B1667282) tag is incorporated via click chemistry)

-

Reagents for click chemistry (if applicable)

-

Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

-

Reagents for mass spectrometry analysis (e.g., formic acid, acetonitrile)

Procedure:

-

Cell Culture and Harvest: Grow cells to the desired confluency. Wash the cells with PBS and harvest them.

-

In-Vivo Cross-Linking: Resuspend the cells in PBS. Add the membrane-permeable PEGylated cross-linker to the cell suspension. The final concentration and incubation time will need to be optimized for the specific cross-linker and cell type.

-

Cell Lysis: Quench the cross-linking reaction according to the manufacturer's instructions. Pellet the cells and lyse them in lysis buffer containing a protease inhibitor cocktail.

-

Enrichment of Cross-Linked Peptides (Optional): If the cross-linker contains an affinity tag (or one is added via click chemistry), enrich the cross-linked peptides using the appropriate affinity resin.

-

Protein Digestion: Reduce and alkylate the protein sample, followed by digestion with trypsin overnight at 37°C.

-

Mass Spectrometry Analysis: Acidify the peptide mixture and desalt it using a C18 column. Analyze the peptides by LC-MS/MS.

-

Data Analysis: Use specialized software to identify the cross-linked peptides from the MS/MS data.

Cleavable PEGylated Linkers for Simplified Mass Spectrometry

The analysis of PEGylated proteins by mass spectrometry can be challenging due to the heterogeneity of the PEG chain, which leads to a complex pattern of peaks. Cleavable PEGylated linkers have been developed to address this issue. These linkers contain a labile bond that can be cleaved under specific conditions (e.g., acid, light, or in the mass spectrometer), allowing for the independent analysis of the protein and the PEG moiety.

This workflow outlines the general steps for identifying protein-protein interactions using a cleavable PEGylated cross-linker.

References

- 1. mdpi.com [mdpi.com]

- 2. precisepeg.com [precisepeg.com]

- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 4. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to PROTAC Technology: Harnessing Cellular Machinery for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that is shifting the paradigm of drug discovery from occupancy-driven inhibition to event-driven protein degradation.[1] Unlike traditional small molecule inhibitors that block the function of a pathogenic protein, PROTACs are heterobifunctional molecules designed to eliminate specific proteins by co-opting the cell's own ubiquitin-proteasome system (UPS).[2][3] This technology offers the potential to target proteins previously considered "undruggable" due to the lack of a well-defined active site.[2]

A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] By simultaneously binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to catalyze further degradation cycles. This catalytic mechanism allows PROTACs to be effective at sub-stoichiometric concentrations, potentially leading to more potent and durable pharmacological effects with reduced off-target toxicities.

The linker, once considered a simple spacer, is now recognized as a critical determinant of a PROTAC's biological activity, influencing ternary complex formation, degradation efficiency, selectivity, and pharmacokinetic properties. This guide provides an in-depth overview of PROTAC technology, with a particular focus on the crucial role of the linker, and offers detailed experimental protocols for the evaluation of these novel therapeutic agents.

The Ubiquitin-Proteasome System and PROTAC Mechanism of Action

The UPS is a highly regulated cellular process responsible for the degradation of the majority of intracellular proteins, playing a critical role in maintaining protein homeostasis. The process of tagging a protein for degradation involves a three-enzyme cascade:

-

E1 Ubiquitin-Activating Enzyme : Activates ubiquitin in an ATP-dependent manner.

-

E2 Ubiquitin-Conjugating Enzyme : Receives the activated ubiquitin from the E1 enzyme.

-

E3 Ubiquitin Ligase : Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate.

The sequential addition of ubiquitin molecules results in a polyubiquitin (B1169507) chain that acts as a signal for the 26S proteasome to recognize and degrade the tagged protein.

PROTAC technology hijacks this natural process by artificially bringing a POI into close proximity with an E3 ligase. The formation of the POI-PROTAC-E3 ligase ternary complex is the cornerstone of PROTAC-mediated protein degradation. The efficiency of this process is influenced by the stability and conformation of this ternary complex, which is where the design of the PROTAC, particularly the linker, plays a pivotal role.

Caption: PROTAC-mediated protein degradation pathway.

The Critical Role of PROTAC Linkers

The linker is a key determinant of a PROTAC's success, influencing its efficacy, selectivity, and pharmacokinetic properties. The length, composition, rigidity, and attachment points of the linker all contribute to the overall performance of the PROTAC molecule.

Linker Types

PROTAC linkers can be broadly categorized into three main types:

-

Polyethylene Glycol (PEG) Linkers : These are the most common type of linkers due to their synthetic accessibility and ability to improve solubility and cell permeability. PEG linkers offer flexibility, which can be advantageous in the initial stages of PROTAC design to allow for the formation of a productive ternary complex.

-

Alkyl Linkers : Composed of saturated hydrocarbon chains, alkyl linkers are also widely used and provide a high degree of conformational flexibility. They are synthetically straightforward to incorporate and allow for systematic variation of linker length.

-

Rigid Linkers : These linkers incorporate cyclic structures, such as piperazine (B1678402) or piperidine (B6355638) rings, to reduce the conformational flexibility of the PROTAC. This can lead to a more pre-organized conformation that favors the formation of a stable and productive ternary complex, potentially increasing potency and selectivity.

Impact of Linker Length on Degradation Efficiency

The length of the linker is a critical parameter that must be empirically optimized for each target-E3 ligase pair. A linker that is too short may result in steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may lead to an unproductive ternary complex where the lysine residues on the POI are not optimally positioned for ubiquitination.

Table 1: Impact of Linker Length on PROTAC Degradation Efficiency

| PROTAC Target | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| Androgen Receptor | VHL | PEG/Alkyl | ~13 | 1.6 | 98 | |

| Androgen Receptor | VHL | PEG/Alkyl | ~16 | 0.2 | >95 | |

| Androgen Receptor | VHL | PEG/Alkyl | ~19 | 0.7 | 99 | |

| Estrogen Receptor α | VHL | Alkyl | 9 | >100 | <20 | |

| Estrogen Receptor α | VHL | Alkyl | 12 | ~50 | ~60 | |

| Estrogen Receptor α | VHL | Alkyl | 16 | ~10 | >80 | |

| Estrogen Receptor α | VHL | Alkyl | 19 | ~50 | ~50 | |

| Estrogen Receptor α | VHL | Alkyl | 21 | >100 | <30 | |

| TBK1 | Cereblon | Alkyl/Ether | <12 | Inactive | - | |

| TBK1 | Cereblon | Alkyl/Ether | 21 | 3 | 96 | |

| TBK1 | Cereblon | Alkyl/Ether | 29 | 292 | 76 |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Signaling Pathways Targeted by PROTACs

PROTACs have been successfully developed to target a wide range of proteins implicated in various diseases, including cancer. Two prominent examples are the degradation of the Androgen Receptor (AR) in prostate cancer and the Estrogen Receptor (ER) in breast cancer.

Androgen Receptor Signaling Pathway

The AR is a key driver of prostate cancer progression. PROTACs that target the AR, such as ARV-110, have shown the ability to induce its degradation, thereby inhibiting downstream signaling pathways that promote tumor growth.

Caption: PROTAC-mediated degradation of the Androgen Receptor.

Estrogen Receptor Signaling Pathway

The ER is a critical factor in the development and progression of the majority of breast cancers. PROTACs like ARV-471 (Vepdegestrant) have been designed to target and degrade the ER, offering a novel therapeutic strategy for ER-positive breast cancer.

References

The Crucial Component: A Technical Guide to Antibody-Drug Conjugate (ADC) Linkers

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The lynchpin of this sophisticated therapeutic is the linker, a chemical bridge that not only connects the antibody and the drug but also critically dictates the ADC's stability, efficacy, and overall therapeutic index. This in-depth guide explores the fundamental principles of ADC linkers, providing a technical overview for researchers and drug development professionals.

The Role and Classification of ADC Linkers

The primary role of the linker is to ensure that the potent cytotoxic payload remains securely attached to the antibody as it circulates in the bloodstream, preventing premature release and off-target toxicity.[1] Upon reaching the target cancer cell, the linker must facilitate the efficient release of the payload to exert its cytotoxic effect.[1] ADC linkers are broadly categorized into two main types: cleavable and non-cleavable.

Cleavable Linkers

Cleavable linkers are designed to be stable in the bloodstream and to release the payload upon encountering specific triggers within the tumor microenvironment or inside the target cell.[2] This targeted release mechanism can enhance the therapeutic window of the ADC. There are three main classes of cleavable linkers based on their cleavage mechanism:

-

Enzyme-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsins, which are highly expressed in the lysosomes of tumor cells. The most common example is the valine-citrulline (Val-Cit) dipeptide linker.

-

pH-Sensitive Linkers: These linkers, typically containing a hydrazone bond, are stable at the physiological pH of blood (around 7.4) but are designed to hydrolyze and release the payload in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).

-

Glutathione-Sensitive Linkers: These linkers utilize a disulfide bond that is stable in the bloodstream but is readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (B108866) (a thiol-containing antioxidant) than the extracellular space.

Non-Cleavable Linkers

Non-cleavable linkers, as the name suggests, do not have a specific chemical trigger for payload release. Instead, the release of the payload relies on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell. This process releases the payload still attached to the linker and the amino acid residue to which it was conjugated. A common example is the thioether linker formed from succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). Non-cleavable linkers generally exhibit higher plasma stability and may reduce off-target toxicity.

Quantitative Comparison of Linker Properties

The choice of linker has a profound impact on the pharmacokinetic profile and efficacy of an ADC. Key parameters to consider include plasma stability and the rate of drug release.

Table 1: Comparative Plasma Stability of ADC Linkers

| Linker Type | Linker Example | ADC Construct | Plasma Source | Stability Metric (Half-life, t½) | Reference |

| Hydrazone | Phenylketone-derived | Not Specified | Human and Mouse | ~2 days | |

| Disulfide | SPDB | T-DM4 | Rat | >100 hours | |

| Peptide | Val-Cit | cAC10-vcMMAE | Mouse | ~24 hours | |

| Peptide | Val-Cit | T-vc-MMAE | Human | Stable for >7 days | |

| Non-cleavable | SMCC | T-DM1 | Human | ~8 days |

Note: Direct comparison of half-life values across different studies should be done with caution due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.

Experimental Protocols for Linker Evaluation

A rigorous evaluation of ADC linker properties is essential for selecting the optimal candidate for clinical development. This section provides detailed methodologies for key experiments.

Determination of Drug-to-Antibody Ratio (DAR)

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. An optimal DAR is crucial for balancing efficacy and toxicity.

HIC is a widely used method for determining the DAR and the distribution of different drug-loaded species. It separates molecules based on their hydrophobicity, with higher DAR species being more hydrophobic and thus having longer retention times.

Protocol for HIC-based DAR Analysis:

-

System Preparation:

-

Use a biocompatible HPLC system equipped with a UV detector.

-

Equilibrate a HIC column (e.g., TSKgel Butyl-NPR) with a high-salt mobile phase (Mobile Phase A).

-

-

Mobile Phase Preparation:

-

Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.

-

Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0, optionally containing a small percentage of an organic modifier like isopropanol.

-

-

Sample Preparation:

-

Dilute the ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.

-

-

Chromatographic Separation:

-

Inject the prepared sample onto the equilibrated column.

-

Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time (e.g., 20-30 minutes) to elute the ADC species.

-

Monitor the absorbance at 280 nm.

-

-

Data Analysis:

-

Integrate the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).

-

Calculate the weighted average DAR using the following formula:

-

DAR = (Σ (Peak Area_i * DAR_i)) / (Σ Peak Area_i)

-

Where Peak Area_i is the area of the peak for a specific DAR species and DAR_i is the drug-to-antibody ratio for that species.

-

-

LC-MS provides a direct measurement of the molecular weight of the different ADC species, allowing for accurate DAR determination.

Protocol for LC-MS-based DAR Analysis:

-

Sample Preparation:

-

For intact mass analysis, the ADC sample may be analyzed directly or after deglycosylation to simplify the mass spectrum.

-

For analysis of reduced ADC, treat the sample with a reducing agent like dithiothreitol (B142953) (DTT) to separate the light and heavy chains.

-

-

LC Separation:

-

Use a reversed-phase (for reduced ADC) or size-exclusion (for intact ADC) HPLC column coupled to a high-resolution mass spectrometer.

-

Elute the ADC species using an appropriate gradient of organic solvent (e.g., acetonitrile) in water with an acid modifier (e.g., formic acid).

-

-

Mass Spectrometry Analysis:

-

Acquire mass spectra in the positive ion mode over a mass range appropriate for the ADC or its subunits.

-

Deconvolute the raw mass spectra to obtain the zero-charge mass of each species.

-

-

Data Analysis:

-

Calculate the mass of the conjugated drug-linker.

-

Determine the number of conjugated drugs for each peak by comparing its mass to the mass of the unconjugated antibody or subunit.

-

Calculate the weighted average DAR based on the relative abundance of each species, determined from the peak intensities in the deconvoluted spectrum.

-

In Vitro Cytotoxicity Assay

In vitro cytotoxicity assays are essential for evaluating the potency and target-specificity of an ADC. The MTT assay is a common colorimetric method used to assess cell viability.

Protocol for MTT Cytotoxicity Assay:

-

Cell Seeding:

-

Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC, a negative control antibody, and the free payload in cell culture medium.

-

Replace the existing medium with the medium containing the test articles.

-

-

Incubation:

-

Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) for each compound.

-

In Vivo Linker Stability Assessment

Evaluating the stability of the linker in a physiological environment is crucial. This is often done by measuring the amount of intact ADC and released payload in plasma over time.

Protocol for In Vivo Stability Assessment:

-

Animal Dosing:

-

Administer the ADC intravenously to a suitable animal model (e.g., mice or rats).

-

-

Plasma Sample Collection:

-

Collect blood samples at various time points post-administration (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).

-

Process the blood to obtain plasma.

-

-

Quantification of Intact ADC (ELISA-based):

-

Coat a microtiter plate with the target antigen.

-

Add the plasma samples, allowing the ADC to bind to the antigen.

-

Detect the bound ADC using a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the ADC's antibody portion.

-

Add a substrate that produces a colorimetric signal in the presence of the enzyme.

-

Measure the absorbance and quantify the concentration of intact ADC using a standard curve.

-

-

Quantification of Released Payload (LC-MS/MS):

-

Extract the free payload from the plasma samples using protein precipitation or solid-phase extraction.

-

Analyze the extracted samples by LC-MS/MS to quantify the concentration of the released payload.

-

-

Data Analysis:

-

Plot the concentration of intact ADC and released payload over time to determine the pharmacokinetic profile and calculate the in vivo half-life of the ADC.

-

Visualizing Key Concepts in ADC Linker Technology

Diagrams are powerful tools for understanding the complex biological pathways and experimental workflows involved in ADC research.

ADC Mechanism of Action and Apoptosis Induction

The following diagram illustrates the general mechanism of action of an ADC with a cleavable linker, leading to the induction of apoptosis in a target cancer cell.

References

An In-depth Technical Guide to the Safe Handling of Mal-amido-PEG9-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information and handling protocols for Mal-amido-PEG9-acid, a heterobifunctional PEG linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is crucial to ensure laboratory safety and maintain the integrity of the compound for research and development purposes.

Section 1: Compound Identification and Properties

This compound is a molecule that features a maleimide (B117702) group at one end, an acid group at the other, and a nine-unit polyethylene (B3416737) glycol (PEG) spacer. The maleimide group is reactive towards thiol (sulfhydryl) groups, while the carboxylic acid can be activated to react with primary amines. The hydrophilic PEG chain enhances solubility in aqueous media.

| Property | Value | Reference |

| Synonyms | Maleimide-NH-PEG9-CH2CH2COOH | [1] |

| Molecular Formula | C28H48N2O14 | [2] |

| Molecular Weight | 636.69 g/mol | [2] |

| Purity | Typically >98% | [3] |

| Appearance | Varies; may be a viscous liquid or solid | [4] |

| Solubility | Soluble in DMSO, DCM, DMF |

Section 2: Hazard Identification and Classification

According to available Safety Data Sheets (SDS), this compound presents several hazards that require appropriate precautions.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin. |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled. |

| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life. |

| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects. |

Pictograms:

GHS07: Exclamation Mark

GHS09: Environment

Signal Word: Warning

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures are essential to minimize exposure and risk. A standard safe handling workflow should be followed.

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE):

| PPE Type | Specification | Rationale |

| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects against splashes and dust. |

| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber) inspected prior to use. | Prevents skin contact. |

| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. Fire/flame resistant and impervious clothing may be necessary for larger quantities. | Minimizes skin exposure. |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. | Protects against inhalation of harmful dust or aerosols. |

Section 4: Storage and Stability

Proper storage is critical to maintain the compound's reactivity, particularly the moisture-sensitive maleimide group.

| Condition | Recommendation | Duration |

| Long-term Storage | Store at -20°C in a tightly sealed container, protected from light and moisture. Some suppliers recommend -80°C. | Up to 6 months at -80°C, 1 month at -20°C. |

| Stock Solutions | Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. | Up to 6 months. |

| Handling of Solutions | Use anhydrous solvents like DMSO or DMF for reconstitution to prevent hydrolysis of the maleimide group. | Use immediately after preparation if possible. |

Section 5: First Aid Measures

In case of exposure, follow these first aid protocols immediately.

| Exposure Route | First Aid Measures |

| Eye Contact | Hold eyelids open and rinse cautiously with large amounts of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. |

| Skin Contact | Remove contaminated clothing. Wash skin thoroughly with plenty of soap and water. If irritation occurs, get medical advice. |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately. |

Section 6: Accidental Release and Disposal

Spill Response:

-

Evacuate Personnel: Keep people away from and upwind of the spill.

-

Ventilate Area: Ensure adequate ventilation.

-

Contain Spill: Prevent further leakage if safe to do so. Do not let the chemical enter drains.

-

Absorb: For small spills, absorb with an inert material (e.g., sand, vermiculite).

-

Collect: Place the absorbed material into a suitable, sealed container for disposal.

-

Decontaminate: Clean the spill area thoroughly.

Caption: Logical flow for responding to an accidental spill.

Waste Disposal:

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not release into the environment.

Section 7: Experimental Protocols Reference

While specific experimental protocols for the use of this compound are application-dependent, a general protocol for bioconjugation using a similar compound (Mal-amido-PEG8-acid) involves a two-step sequential process. Researchers should adapt this general methodology based on the specific molecules being conjugated.

General Two-Step Bioconjugation Outline:

-

Step 1: Reaction of Maleimide with a Thiol-Containing Molecule

-

Dissolve the thiol-containing protein/molecule in a suitable buffer (pH 6.5-7.5).

-

Dissolve this compound in an anhydrous solvent (e.g., DMSO).

-

Add a 5-20 fold molar excess of the linker to the protein solution.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Purify the product to remove excess linker, for example, by size-exclusion chromatography.

-

-

Step 2: Reaction of the Carboxylic Acid with an Amine-Containing Molecule

-

Activate the carboxylic acid of the purified product from Step 1 using a coupling agent like EDC and NHS in a suitable buffer (pH 4.5-7.2).

-

Incubate for 15-30 minutes at room temperature.

-

Add the amine-containing molecule to the activated intermediate.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

Purify the final conjugate using an appropriate chromatography method.

-

References

Methodological & Application

Application Notes and Protocols for Protein Conjugation using Mal-amido-PEG9-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein modification with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a cornerstone technique in bioconjugation and drug development. It enhances the therapeutic properties of proteins by increasing their hydrodynamic volume, which in turn can reduce renal clearance, extend circulating half-life, shield them from proteolytic degradation, and decrease immunogenicity. Mal-amido-PEG9-acid is a heterobifunctional crosslinker designed for the precise, site-specific modification of proteins. This reagent features a maleimide (B117702) group that selectively reacts with the free sulfhydryl (thiol) groups of cysteine residues, and a terminal carboxylic acid which can be utilized for subsequent conjugation to other molecules. The nine-unit PEG spacer is hydrophilic, enhancing the solubility of the conjugated protein and minimizing non-specific interactions.[][2][3]

This document provides a comprehensive guide to the use of this compound for protein conjugation, including detailed experimental protocols, data presentation in tabular format, and visual diagrams to illustrate the workflow and underlying chemical principles.

Chemical Reaction: Maleimide-Thiol Conjugation

The conjugation of proteins with this compound is based on the highly specific and efficient Michael addition reaction between the maleimide group and the thiol group of a cysteine residue. This reaction proceeds readily at a neutral to slightly basic pH (6.5-7.5) to form a stable, covalent thioether bond.[4][5] The targeted labeling of cysteine residues is often preferred due to their lower abundance on the protein surface compared to amine-containing residues like lysine, allowing for more controlled and site-specific modifications.

Experimental Protocols

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

| Reagent/Material | Specifications | Supplier Example |

| This compound | Purity ≥95% | BroadPharm, AxisPharm |

| Protein of Interest | Containing at least one free cysteine | N/A |

| Conjugation Buffer | PBS, HEPES, or Tris buffer (pH 7.0-7.5), thiol-free | Various |

| Reducing Agent (optional) | TCEP (Tris(2-carboxyethyl)phosphine) | Various |

| Quenching Reagent | L-cysteine or β-mercaptoethanol | Various |

| Solubilizing Agent | Anhydrous DMSO or DMF | Various |

| Purification System | Size-exclusion chromatography (SEC) or Dialysis | Various |

| Storage Buffer | PBS or other suitable buffer for the protein | Various |

Protein Preparation and Reduction of Disulfide Bonds (Optional)

For successful conjugation, the protein must have a free thiol group. If the cysteine residues are involved in disulfide bonds, a reduction step is necessary.

-

Dissolve the Protein : Prepare a protein solution at a concentration of 1-10 mg/mL in a degassed conjugation buffer (e.g., PBS, HEPES, or Tris at pH 7.0-7.5).

-

Reduction Step :

-

To reduce disulfide bonds and expose free thiols, add a 10- to 50-fold molar excess of TCEP to the protein solution.

-

Incubate the mixture at room temperature for 30-60 minutes.

-

Note : TCEP is recommended over dithiothreitol (B142953) (DTT) because it does not contain a thiol group and therefore does not need to be removed before the addition of the maleimide reagent. If DTT is used, it must be removed via dialysis or a desalting column prior to conjugation.

-

Preparation of this compound Stock Solution

To ensure reactivity, the this compound stock solution should be prepared immediately before use.

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

Protein Conjugation Reaction

The following protocol outlines the conjugation of the prepared protein with this compound.

-

Initiate Conjugation : Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.

-

Incubation : Gently mix the reaction solution and incubate at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.

-

Quenching : To stop the reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration that is in 2 to 5-fold molar excess to the this compound.

-

Incubation : Incubate for 15-30 minutes at room temperature to ensure all unreacted maleimide groups are quenched.

Purification of the PEGylated Protein

It is crucial to remove unreacted this compound, the quenching reagent, and any reaction byproducts.

-

Size-Exclusion Chromatography (SEC) : This is a highly effective method for separating the larger PEGylated protein from the smaller, unreacted components.

-

Dialysis : The reaction mixture can be dialyzed against the desired storage buffer to remove small molecules.

-